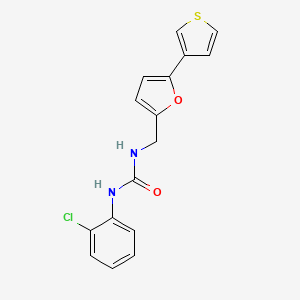
1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea, also known as CPFMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPFMU belongs to the class of urea derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Chemical Reactions
The compound "1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea" is structurally related to various synthetic derivatives that have been explored for their chemical properties and potential applications in scientific research. For example, the synthesis of novel pyridine and naphthyridine derivatives involves reactions with furan- and thiophene-ethylidene malononitriles, leading to compounds with potential for further chemical transformations and biological evaluations (Abdelrazek et al., 2010). Such synthetic routes offer insights into the chemistry of related compounds, including the one of interest.
Corrosion Inhibition
Research on organic compounds containing urea derivatives has demonstrated their effectiveness as corrosion inhibitors, a property that could be relevant for the compound . Specifically, compounds similar in structure have been shown to act as mixed-type inhibitors, significantly reducing corrosion in mild steel within acidic environments. This implies potential industrial applications in protecting metals from corrosion, an area of significant importance in materials science and engineering (Bahrami & Hosseini, 2012).
Antimicrobial and Anticancer Activities
The incorporation of furan and thiophene moieties into urea derivatives has been associated with antimicrobial and anticancer activities. For instance, compounds synthesized with similar structures have shown promising results against various bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Alabi et al., 2020). Additionally, certain derivatives have exhibited antiproliferative effects against cancer cell lines, suggesting their potential in cancer research and therapy (Chandrappa et al., 2009).
Antioxidant Properties
The exploration of urea derivatives with furan and thiophene rings has also extended to evaluating their antioxidant properties. These compounds have been synthesized and tested for their ability to scavenge free radicals, an important property that could have implications in combating oxidative stress-related diseases (Reddy et al., 2015).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-13-3-1-2-4-14(13)19-16(20)18-9-12-5-6-15(21-12)11-7-8-22-10-11/h1-8,10H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMHUYKAPESEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2800105.png)
![(Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine](/img/structure/B2800106.png)
![(2,5-Dimethylfuran-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2800110.png)
![2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2800113.png)
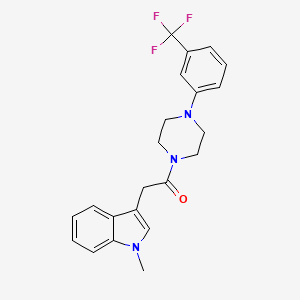
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2800116.png)
![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)
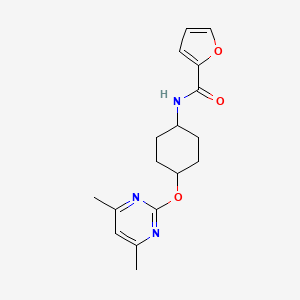
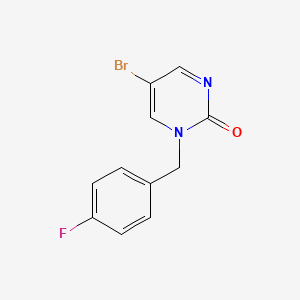
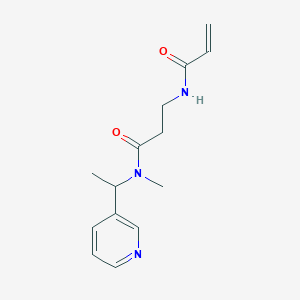
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)
